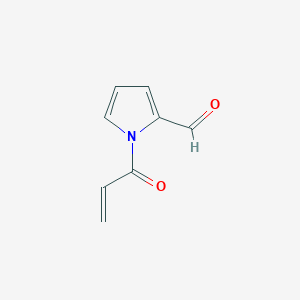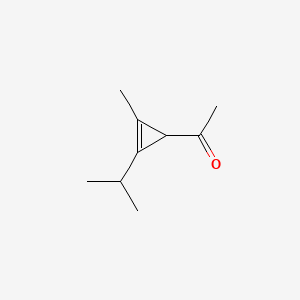
1-(4-Ethenyl-2-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethenyl-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H10O2 It is a derivative of acetophenone, characterized by the presence of an ethenyl group and a hydroxyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenyl-2-hydroxyphenyl)ethanone typically involves the reaction of 4-ethenylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced to the phenyl ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethenyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon for hydrogenation or halogens for halogenation.
Major Products:
Oxidation: Formation of 4-ethenylbenzoic acid.
Reduction: Formation of 1-(4-ethenyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of 1-(4-halo-2-hydroxyphenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-Ethenyl-2-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 1-(4-Ethenyl-2-hydroxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethenyl group can participate in covalent bonding with nucleophiles, affecting cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethenyl group.
1-(4-Hydroxyphenyl)ethanone: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
1-(3-Hydroxyphenyl)ethanone: Hydroxyl group positioned differently on the phenyl ring, affecting its reactivity and interactions.
Uniqueness: 1-(4-Ethenyl-2-hydroxyphenyl)ethanone is unique due to the presence of both an ethenyl and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1-(4-ethenyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-5-9(7(2)11)10(12)6-8/h3-6,12H,1H2,2H3 |
Clave InChI |
DYDGMDGRESZHDW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)



![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)



![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
